Triparanol
Overview
Description
Triparanol, known by its chemical name 2-(4-Chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol, was the first synthetic cholesterol-lowering drug. It was patented in 1959 and introduced in the United States in 1960 . Despite its initial promise, it was withdrawn in 1962 due to severe adverse effects such as nausea, vision loss, and accelerated atherosclerosis .
Mechanism of Action
Target of Action
Triparanol primarily targets the enzyme 24-dehydrocholesterol reductase (24-DHCR) . This enzyme catalyzes the final step of cholesterol biosynthesis, which is the conversion of desmosterol into cholesterol .
Mode of Action
This compound acts by inhibiting the activity of 24-DHCR . This inhibition blocks the conversion of desmosterol into cholesterol, effectively disrupting the biosynthesis of cholesterol .
Biochemical Pathways
The inhibition of 24-DHCR by this compound affects the cholesterol biosynthesis pathway . This results in the accumulation of desmosterol in tissues, as the conversion of desmosterol into cholesterol is blocked .
Pharmacokinetics
It is known that this compound was administered orally when it was in use .
Result of Action
The inhibition of cholesterol biosynthesis by this compound effectively reduces cholesterol levels . This also leads to the accumulation of desmosterol in tissues, which is responsible for the side effects of this compound . These side effects include severe adverse effects such as nausea and vomiting, vision loss due to irreversible cataracts, alopecia, skin disorders, and accelerated atherosclerosis .
Biochemical Analysis
Biochemical Properties
Triparanol interacts with enzymes involved in cholesterol biosynthesis, leading to the accumulation of desmosterol and 7-dehydrocholesterol . These interactions disrupt the normal biochemical reactions in the body, leading to various physiological effects .
Cellular Effects
This compound affects various types of cells, including those in the adrenal glands and testes . It influences cell function by disrupting normal cholesterol biosynthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymes involved in cholesterol biosynthesis . This leads to changes in gene expression and enzyme activity, as well as binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. Studies have shown that the accumulation of desmosterol and 7-dehydrocholesterol can vary between 14-64% of the total sterols present in the body . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may vary over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, where it interacts with specific enzymes and cofactors . It can affect metabolic flux and metabolite levels, leading to the accumulation of desmosterol and 7-dehydrocholesterol .
Transport and Distribution
Given its role in cholesterol biosynthesis, it is likely to interact with transporters or binding proteins involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triparanol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzophenone with 4-methylbenzyl chloride in the presence of a base to form 1-(4-chlorophenyl)-2-(4-methylphenyl)ethanol. This intermediate is then reacted with 4-(2-diethylaminoethoxy)benzaldehyde under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities that could cause adverse effects .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Triparanol has been extensively studied for its effects on cholesterol biosynthesis. It inhibits 24-dehydrocholesterol reductase, an enzyme involved in the final step of cholesterol production . This inhibition has made it a valuable tool in studying cholesterol metabolism and related disorders.
In cancer research, this compound has shown potential in slowing tumor growth, reducing proliferation, and inducing apoptosis in various cancer cell lines, including leukemia, melanoma, and breast cancer . It also interferes with the Hedgehog signaling pathway, which is crucial in the development and progression of certain cancers .
Comparison with Similar Compounds
Statins: Unlike Triparanol, statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Ethamoxytriphetol (MER-25): A derivative of this compound, used as a nonsteroidal antiestrogen.
Clomifene: A selective estrogen receptor modulator structurally related to this compound.
Uniqueness: this compound’s uniqueness lies in its specific inhibition of 24-dehydrocholesterol reductase, which distinguishes it from other cholesterol-lowering agents like statins. its severe side effects have limited its use and led to its withdrawal from the market .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHDSBBKRLVLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046507 | |
Record name | Triparanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78-41-1 | |
Record name | Triparanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triparanol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPARANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triparanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triparanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPARANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63S8C3RXGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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